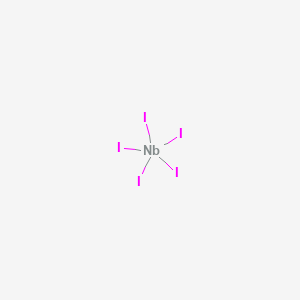

Niobium iodide (NbI5)

Overview

Description

Mechanism of Action

Target of Action

Niobium iodide (NbI5) is an inorganic compound that primarily targets the formation of complex structures with other elements . Its primary role is to facilitate the oxidation process through electron transfer from niobium to iodine .

Mode of Action

Niobium iodide interacts with its targets by forming an edge-shared bioctahedral structure, which means that two NbI5 units are joined by a pair of iodide bridges . There is no bond between the Nb centers . This unique structure is shared by other compounds such as niobium (V) chloride, niobium (V) bromide, tantalum (V) chloride, tantalum (V) bromide, and tantalum (V) iodide .

Biochemical Pathways

The biochemical pathways affected by niobium iodide are primarily related to the formation of complex structures with other elements. The compound adopts a unique structure that allows it to interact with other elements in a specific way, influencing the formation of complex structures .

Pharmacokinetics

It is known that niobium iodide is a yellow solid that hydrolyses readily . It forms dark, brassy, extremely moisture-sensitive needles or flakes .

Result of Action

The result of niobium iodide’s action is the formation of complex structures with other elements. This can lead to the creation of new compounds with unique properties . In addition, niobium iodide facilitates the oxidation process, resulting in the formation of niobium oxide and iodine .

Action Environment

The action of niobium iodide is influenced by environmental factors such as temperature and moisture. It is sensitive to moisture and sublimes at a temperature of 543 °C . Therefore, the compound’s action, efficacy, and stability can be affected by changes in these environmental conditions.

Preparation Methods

Niobium iodide is typically synthesized by the direct reaction of niobium metal with iodine. The reaction is carried out under controlled conditions to ensure the formation of pure niobium iodide . The reaction can be represented as follows: [ 2 \text{Nb} + 5 \text{I}_2 \rightarrow 2 \text{NbI}_5 ]

the laboratory synthesis involves heating niobium and iodine in a sealed tube to prevent the escape of iodine vapors .

Chemical Reactions Analysis

Niobium iodide undergoes several types of chemical reactions, including:

-

Hydrolysis: : Niobium iodide reacts readily with water to form niobium oxides and hydrogen iodide. [ \text{NbI}_5 + \text{H}_2\text{O} \rightarrow \text{NbO}_2 + 5 \text{HI} ]

-

Reduction: : Niobium iodide can be reduced by hydrogen gas to form niobium metal and hydrogen iodide. [ \text{NbI}_5 + \text{H}_2 \rightarrow \text{Nb} + 5 \text{HI} ]

-

Substitution: : Niobium iodide can undergo substitution reactions with other halides to form mixed halide compounds. [ \text{NbI}_5 + \text{Cl}_2 \rightarrow \text{NbI}_3\text{Cl}_2 + 2 \text{I}_2 ]

Common reagents used in these reactions include water, hydrogen gas, and other halogens. The major products formed from these reactions are niobium oxides, niobium metal, and mixed halide compounds .

Scientific Research Applications

Niobium iodide has several scientific research applications, particularly in the fields of chemistry and materials science. Some of its applications include:

Synthesis of Nanomaterials: Niobium iodide is used in the synthesis of niobium-based nanomaterials, which have applications in supercapacitors and hybrid ion capacitors.

Electrochemical Applications: Niobium-based materials, including niobium iodide, are used in the development of high-power batteries and electrochromic devices.

Comparison with Similar Compounds

Niobium iodide shares similarities with other niobium halides, such as niobium chloride, niobium bromide, and niobium oxyiodide. These compounds also adopt edge-shared bioctahedral structures and exhibit similar reactivity patterns . niobium iodide is unique in its high sensitivity to moisture and its ability to form mixed halide compounds through substitution reactions.

Similar compounds include:

- Niobium chloride (NbCl5)

- Niobium bromide (NbBr5)

- Niobium oxyiodide (NbOI)

Each of these compounds has its own unique properties and applications, but they all share the common feature of being niobium halides with similar structural motifs .

Biological Activity

Niobium iodide, specifically niobium pentaiodide (NbI5), is an inorganic compound that has garnered interest due to its unique structural properties and potential biological applications. This article explores the biological activity of NbI5, including its synthesis, structural characteristics, and potential health effects.

Niobium pentaiodide has the empirical formula NbI5 and exists as a diamagnetic yellow solid that readily hydrolyzes in moisture. It adopts an edge-shared bioctahedral structure, where two NbI5 units are connected by iodide bridges, forming a complex network of Nb-I interactions . The compound can be synthesized through the reaction of niobium with iodine:

This reaction typically occurs at elevated temperatures . The melting point of NbI5 is approximately 200°C, above which it decomposes .

Biological Activity and Health Effects

Research on the biological activity of niobium compounds, including NbI5, is limited but indicates several important aspects:

- Toxicity : Niobium compounds are generally considered to have low toxicity. However, exposure to niobium dust can cause irritation to the eyes and skin. Inhalation may lead to gastrointestinal issues such as nausea and vomiting due to the accumulation of niobium in the lungs and bones .

- Biocompatibility : Niobium and its compounds are noted for their corrosion resistance and biocompatibility, making them suitable for medical applications. They are used in prosthetic devices, orthopedic implants, and cardiovascular devices due to their non-toxic nature and ability to integrate well with biological tissues .

- Potential Antimicrobial Activity : Some studies suggest that niobium compounds may exhibit antimicrobial properties. This activity could be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes within the microorganisms .

Case Studies and Research Findings

While specific studies focusing exclusively on NbI5 are scarce, related research provides insights into its potential applications:

- Niobium Cluster Compounds : Research on hexanuclear niobium cluster iodides has shown interesting properties that could extend to biological applications. These compounds demonstrated unique structural features that may influence their biological interactions .

- Environmental Impact : The environmental implications of niobium extraction and its compounds have been studied, highlighting the need for careful management due to potential toxicity in high concentrations .

- Applications in Medicine : The use of niobium in medical devices is supported by its excellent corrosion resistance and biocompatibility. For instance, niobium alloys are often utilized in implantable devices due to their favorable interactions with human tissue .

Summary Table of Biological Activity

| Property | Description |

|---|---|

| Toxicity | Low toxicity; potential irritant (eyes/skin) |

| Biocompatibility | Suitable for medical implants; non-toxic |

| Antimicrobial Activity | Potential antimicrobial properties noted in some studies |

| Environmental Concerns | Toxicity concerns at high concentrations; careful management required |

Properties

IUPAC Name |

niobium(5+);pentaiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5HI.Nb/h5*1H;/q;;;;;+5/p-5 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIYBTVHGYLSAZ-UHFFFAOYSA-I | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Nb+5].[I-].[I-].[I-].[I-].[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I5Nb | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

727.4287 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13779-92-5 | |

| Record name | Niobium iodide (NbI5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13779-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: What makes Niobium Iodide suitable for fabricating ordered nanostructures?

A1: Niobium Iodide (NbI5) is a precursor material used in Atomic Layer Deposition (ALD) []. The research highlights its application in creating highly ordered Niobium Oxide (Nb2O5) nanotubes within anodic alumina templates []. This method exploits the controlled, layer-by-layer deposition enabled by ALD using NbI5 and oxygen pulses, leading to conformal coatings within the template pores []. The ability to precisely control film thickness at the nanoscale makes NbI5 a valuable material for fabricating ordered nanostructures.

Q2: How does the research characterize the resulting Niobium Oxide nanotubes?

A2: The research utilizes a combination of advanced characterization techniques to examine the synthesized nanotubes:

- High-Resolution Scanning Electron Microscopy (HR-SEM) and Transmission Electron Microscopy (TEM): These imaging methods provide visual confirmation of the nanotubes' physical structure, revealing their dimensions (diameter, length) and arrangement within the template [].

- Electron Diffraction: This technique helps determine the crystallinity of the Nb2O5 nanotubes, revealing their amorphous nature [].

- X-Ray Fluorescence Spectroscopy (XRFS): This method provides information about the elemental composition of the nanotubes, confirming the presence of Niobium and Oxygen [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.